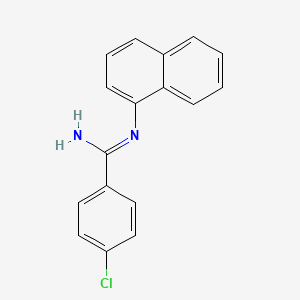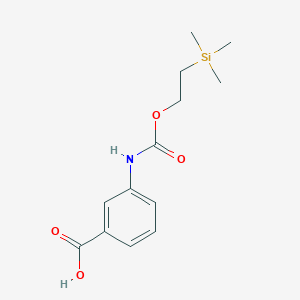
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone is an organic compound that features both pyridine and quinoline rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the coupling of a 4-chloropyridine derivative with a quinoline derivative. Common synthetic routes may include:
Grignard Reaction: Reacting a 4-chloropyridine Grignard reagent with a quinoline ketone.
Friedel-Crafts Acylation: Using an acyl chloride derivative of 4-chloropyridine in the presence of a Lewis acid catalyst to acylate quinoline.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions on the pyridine ring using nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: N-oxides of the pyridine and quinoline rings.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action for compounds like 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-(quinolin-4-yl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
1-(4-Chloropyridin-2-yl)-2-(pyridin-4-yl)ethanone: Similar structure but with pyridine rings on both ends.
Uniqueness
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone is unique due to the combination of pyridine and quinoline rings, which may confer distinct electronic and steric properties, potentially leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C16H11ClN2O |
|---|---|
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
1-(4-chloropyridin-2-yl)-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-8-19-15(10-12)16(20)9-11-5-7-18-14-4-2-1-3-13(11)14/h1-8,10H,9H2 |
Clé InChI |
DCDBPRGEFUBZBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=NC=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)



![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)






![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)

